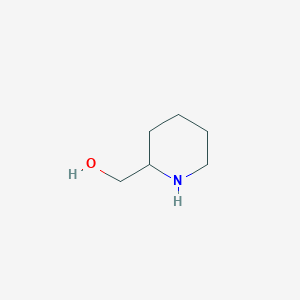

2-Piperidinemetanol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Piperidinemethanol is primarily recognized for its role in the synthesis of pharmaceuticals. It serves as a crucial intermediate in developing various drug classes, particularly analgesics and anti-inflammatory agents.

Key Findings:

- Synthesis of CNS Agents : Research indicates that derivatives of 2-piperidinemethanol exhibit central nervous system (CNS) depressant activities. For example, compounds synthesized from this intermediate demonstrated reduced locomotor activity in mice, suggesting potential applications in treating CNS disorders .

- Analgesic Development : The compound is integral in synthesizing pain-relieving medications, with studies highlighting its effectiveness in creating novel analgesics .

Neurochemistry

In neurochemistry, 2-piperidinemethanol is utilized to investigate neurotransmitter systems. Its derivatives are studied for their interactions with various receptors, providing insights into drug mechanisms targeting neurological disorders.

Case Study:

- A study synthesized 3-substituted derivatives from 2-piperidinemethanol that were evaluated for their CNS effects. The results indicated that structural modifications could enhance pharmacological activity, making these derivatives potential candidates for further development in neuropharmacology .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing novel polymers and materials.

Applications:

- Polymer Synthesis : Research has explored the use of 2-piperidinemethanol in creating flexible and durable polymeric materials. These materials have potential applications in various industries, including packaging and construction .

Biochemical Research

In biochemical research, 2-piperidinemethanol acts as a reagent in assays that detect and quantify biological molecules.

Applications:

- It is employed in drug discovery processes to evaluate the efficacy of new compounds against biological targets. This application is crucial for identifying lead candidates for further development .

Cosmetic Formulations

The moisturizing properties of 2-piperidinemethanol have led to its incorporation into cosmetic products.

Key Insights:

- It serves as a humectant in skincare formulations, providing hydration benefits without the drawbacks associated with traditional humectants .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Synthesis of analgesics and anti-inflammatory agents | CNS depressant activity observed |

| Neurochemistry | Investigating neurotransmitter systems | Potential candidates for CNS disorder treatments |

| Material Science | Polymer development | Enhanced flexibility and durability |

| Biochemical Research | Reagent in assays | Critical for drug discovery |

| Cosmetic Formulations | Moisturizing agent | Effective alternative to traditional humectants |

Mecanismo De Acción

Target of Action

2-Piperidinemethanol is a chemical compound with the empirical formula C6H13NO

Mode of Action

It has been used in the synthesis of 3-phenyloctahydropyrido[2,1-c][1,4]oxazine hydrochloride and the 10R and 10S diastereomers . The exact interaction of 2-Piperidinemethanol with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It is known that piperine, a compound with a similar piperidine nucleus, has numerous pharmacological activities and health benefits . .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is used in the synthesis of other compounds , suggesting that it may interact with various enzymes and proteins during these reactions. The exact nature of these interactions is not currently known.

Molecular Mechanism

It is known that this compound is used in the synthesis of other compounds , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Piperidinemethanol can be synthesized through several methods. One common approach involves the reduction of 2-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperatures to yield 2-piperidinemethanol .

Industrial Production Methods: In an industrial setting, 2-piperidinemethanol can be produced by hydrogenation of 2-piperidone in the presence of a suitable catalyst, such as palladium on carbon. The process involves high-pressure hydrogen gas and elevated temperatures to achieve efficient conversion .

Análisis De Reacciones Químicas

Types of Reactions: 2-Piperidinemethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-piperidone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to piperidine using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

Oxidation: 2-Piperidone.

Reduction: Piperidine.

Substitution: Various substituted piperidines depending on the nucleophile used.

Comparación Con Compuestos Similares

4-Piperidinemethanol: Similar to 2-piperidinemethanol but with the hydroxyl group attached to the fourth carbon of the piperidine ring.

2-Piperidineethanol: Contains an ethyl group instead of a hydroxymethyl group attached to the second carbon of the piperidine ring.

3-Piperidinemethanol: The hydroxyl group is attached to the third carbon of the piperidine ring.

Uniqueness: 2-Piperidinemethanol is unique due to its specific position of the hydroxyl group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Actividad Biológica

2-Piperidinemethanol, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

2-Piperidinemethanol is characterized by its piperidine ring with a hydroxymethyl group attached, which contributes to its unique chemical properties. The compound has been synthesized through various methods, including condensation reactions with aldehydes and other functional groups, leading to derivatives with enhanced biological activities.

1. Antimicrobial Activity

Research indicates that 2-piperidinemethanol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Neuroprotective Effects

The compound has been linked to neuroprotective activities, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems, potentially offering benefits in conditions such as Alzheimer's disease and Parkinson's disease. In silico studies suggest that 2-piperidinemethanol may interact with key receptors involved in neuroprotection.

3. Anti-inflammatory Properties

2-Piperidinemethanol has demonstrated anti-inflammatory effects in various experimental models. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers, indicating its potential for treating inflammatory conditions.

The biological activity of 2-piperidinemethanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory responses and microbial growth.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal survival.

- Antioxidant Activity : By scavenging free radicals, 2-piperidinemethanol helps mitigate oxidative damage in cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-piperidinemethanol against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antibacterial agent .

Study 2: Neuroprotective Potential

In a neurodegenerative model using rat brain slices exposed to oxidative stress, treatment with 2-piperidinemethanol significantly reduced cell death compared to controls. The compound was found to enhance the levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage .

Data Summary

Propiedades

IUPAC Name |

piperidin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAYXGYYVXRDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871027 | |

| Record name | 2-Piperidinylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 2-Piperidinemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3433-37-2 | |

| Record name | 2-Piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3433-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidin-2-ylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-piperidinemethanol?

A1: The molecular formula of 2-piperidinemethanol is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: Is there any spectroscopic data available for 2-piperidinemethanol?

A2: Yes, several studies utilize spectroscopic techniques to characterize 2-piperidinemethanol. For instance, one research employed 1H and 13C nuclear magnetic resonance (NMR) to confirm the identity of the compound isolated from buckwheat extract. []

Q3: Are there any computational studies on 2-piperidinemethanol conformations?

A3: Yes, theoretical studies have investigated the conformational preferences of 2-piperidinemethanol in the gaseous state and in solvents of different polarities using computational methods. []

Q4: Can 2-piperidinemethanol form carbamates with carbon dioxide?

A4: Interestingly, while many amines react with CO2 to form carbamates, 2-piperidinemethanol, along with 2-piperidineethanol and 3-piperidinemethanol, does not form carbamates. This is likely due to strong intramolecular hydrogen bonding. []

Q5: Can 2-piperidinemethanol be used in organic synthesis?

A5: Yes, 2-piperidinemethanol can be utilized as a building block in organic synthesis. For example, it served as a starting material in the synthesis of a model compound of the natural product Corydendramine A. The synthesis involved a key Julia coupling step. []

Q6: Are there any known catalytic applications of 2-piperidinemethanol?

A6: While 2-piperidinemethanol itself might not be a catalyst, research suggests its potential role in carbon dioxide sequestration processes. Studies imply that carbamate intermediates, even if not directly formed by 2-piperidinemethanol, could be involved in reactions relevant to CO2 capture when sterically hindered amines are used. [, ]

Q7: Does 2-piperidinemethanol exhibit any biological activities?

A7: Studies have shown that 2-piperidinemethanol, isolated from buckwheat, exhibits allelopathic activity. It inhibited the root and shoot growth of certain plant species, suggesting its potential as a natural herbicide. []

Q8: Are there any studies investigating the pharmacological effects of 2-piperidinemethanol derivatives?

A8: Yes, research has explored the pharmacological properties of 3-substituted octahydropyrido[2,1-c][1,4]oxazines, which are structurally related to 2-piperidinemethanol. These compounds demonstrated depressant effects on the central nervous system in mice. []

Q9: Can 2-piperidinemethanol be used to synthesize chiral compounds?

A9: Yes, derivatives of 2-piperidinemethanol, like α,α-diphenyl-2-piperidinemethanol, are valuable in asymmetric synthesis. For example, oxazaborolidines derived from these compounds have been successfully applied in enantioselective reductions of ketones, yielding chiral alcohols with high enantiomeric purity. []

Q10: Are there any known antimicrobial properties of 2-piperidinemethanol derivatives?

A10: Research shows that newly synthesized substituted 2-aminomethyl-2-oxo-2λ5-perhydro-[1,3,2]oxazaphospholo[3,4-a]pyridine derivatives, derived from 2-piperidinemethanol, exhibit promising antimicrobial activity, particularly against fungal strains. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.